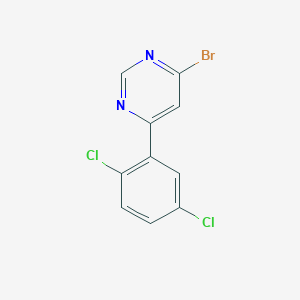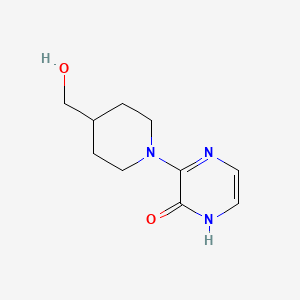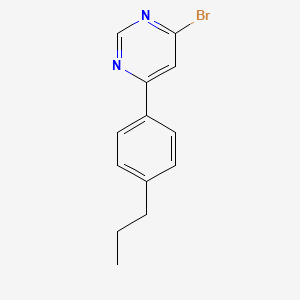
4-Bromo-6-(2,5-dichlorophenyl)pyrimidine
Overview
Description
“4-Bromo-6-(2,5-dichlorophenyl)pyrimidine” is a chemical compound that has been used in the synthesis of various other compounds . It is a halogenoprimidine and has been reported as an intermediate during the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases . It is a pyrimidine derivative with bromine and chlorine substituents.Scientific Research Applications
Enzyme Inhibition Studies
A series of pyrimidine derivatives, including compounds like 4-Bromo-6-(2,5-dichlorophenyl)pyrimidine, were synthesized to evaluate their binding to dihydrofolic reductase. These studies aimed to understand where bulky groups can be placed on the pyrimidine ring to still allow good binding. This is essential for designing active-site-directed irreversible inhibitors (Baker, Lourens, & Jordaan, 1967).
Synthesis of Antifolates
Research has been conducted on the synthesis of 2,4-diamino-5,10-dideaza nonclassical antifolates, where this compound derivatives served as key intermediates. These compounds were of interest as potential inhibitors of dihydrofolate reductase, a key target in antifolate chemotherapy (Gangjee, Devraj, & Lin, 1991).
Antiviral Activity
Studies have shown that certain pyrimidine derivatives, including this compound, exhibit antiviral activity. These compounds demonstrated significant inhibitory effects against retroviruses in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).
Antibacterial Agents
Pyrimidine derivatives, including the 4-Bromo-6-(2,5-dichlorophenyl) variant, have been synthesized and characterized for their antibacterial properties. These compounds show in vitro antibacterial activity against human bacterial flora and are promising candidates for developing new antibacterial agents (Allouchi et al., 2003).
Chemotherapeutic Potential
Research into the synthesis of lipophilic antifolates, which includes this compound derivatives, has been conducted. These compounds are potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, indicating their potential application in chemotherapy (Rosowsky, Papoulis, & Queener, 1997).
Safety and Hazards
properties
IUPAC Name |
4-bromo-6-(2,5-dichlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-3-6(12)1-2-8(7)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBICUSJTRECMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)
![1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475542.png)

![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)
![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)
![1-{[(Heptan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475548.png)

![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
![2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1475554.png)



![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)